molecular formula C11H22N2O4 B14230383 2-Methyl-2-nitropropyl hexylcarbamate CAS No. 549505-76-2

2-Methyl-2-nitropropyl hexylcarbamate

Cat. No.: B14230383
CAS No.: 549505-76-2
M. Wt: 246.30 g/mol
InChI Key: SWLKQUHVPHSXMN-UHFFFAOYSA-N
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Description

2-Methyl-2-nitropropyl hexylcarbamate is a nitroalkyl carbamate derivative characterized by a 2-methyl-2-nitropropyl group attached to a hexylcarbamate moiety. These compounds are typically synthesized for pharmaceutical, polymer, or industrial uses, leveraging the nitro group’s reactivity and the carbamate’s stability .

Properties

CAS No.

549505-76-2

Molecular Formula

C11H22N2O4

Molecular Weight

246.30 g/mol

IUPAC Name

(2-methyl-2-nitropropyl) N-hexylcarbamate

InChI

InChI=1S/C11H22N2O4/c1-4-5-6-7-8-12-10(14)17-9-11(2,3)13(15)16/h4-9H2,1-3H3,(H,12,14)

InChI Key

SWLKQUHVPHSXMN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)OCC(C)(C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-nitropropyl hexylcarbamate typically involves the reaction of 2-Methyl-2-nitropropanol with hexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-Methyl-2-nitropropanol} + \text{Hexyl isocyanate} \rightarrow \text{this compound} ]

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and a catalyst like triethylamine may be used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the process. The product is then purified using standard techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-nitropropyl hexylcarbamate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of 2-Methyl-2-aminopropyl hexylcarbamate.

    Substitution: Formation of substituted carbamates depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-nitropropyl hexylcarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: It is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-nitropropyl hexylcarbamate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The carbamate group can inhibit enzymes by carbamoylation of active site residues, leading to the modulation of biochemical pathways.

Comparison with Similar Compounds

Key Findings:

Structural Features :

  • The 2-methyl-2-nitropropyl group is common across analogs, contributing to thermal stability and reactivity. For example, the sulfinic acid ester derivative in has a melting point of 115°C, indicating moderate thermal resistance .
  • The hexylcarbamate moiety (if extrapolated from phenylcarbamate) likely enhances lipophilicity, making it suitable for drug delivery systems or polymer coatings .

Synthesis Methods: Sulfinic acid ester derivatives are synthesized via silica gel chromatography and ethanol recrystallization, yielding 40% for the E isomer . Methacrylate analogs (e.g., C3) are commercially sourced (Aldrich) and used in polymer science, suggesting scalable production .

Applications :

  • Pharmaceuticals : Phenylcarbamate derivatives are used in drug synthesis, though their hexylcarbamate counterpart’s efficacy remains unexplored .
  • Polymers : Methacrylate derivatives (C3) modify polymer properties, such as flexibility and biodegradability .
  • Industrial : N-(2-Methyl-2-nitropropyl)-4-nitrosoaniline acts as an antistructuring agent in rubber manufacturing .

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